(4-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
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Overview
Description
(4-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethyl group and a methanamine group attached to a biphenyl structure. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as Ruppert’s reagent (CF3TMS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its targets by increasing its lipophilicity and electronic effects. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-(trifluoromethyl)phenyl)methanamine
- (4-Bromo-2-(trifluoromethyl)phenyl)methanamine
- (4-(Trifluoromethyl)benzylamine
Uniqueness
(4-Methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is unique due to the presence of both a trifluoromethyl group and a methanamine group on a biphenyl scaffold. This combination of functional groups imparts distinct electronic and steric properties to the compound, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H14F3N |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
[2-methyl-5-[2-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C15H14F3N/c1-10-6-7-11(8-12(10)9-19)13-4-2-3-5-14(13)15(16,17)18/h2-8H,9,19H2,1H3 |
InChI Key |
NUEXERJNIGMHSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)CN |
Origin of Product |
United States |
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